4-Amino-6-(3-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Overview
Description
4-Amino-6-(3-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a chemical compound belonging to the triazine class of heterocyclic aromatic compounds. This compound features a triazine ring substituted with an amino group, a chlorophenyl group, and a thiol group. Triazines are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science.
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo derivatives have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
Compounds with similar structures, such as pyrazolo derivatives, have been reported to inhibit cdk2 . They achieve this by binding to the active site of the enzyme, preventing its interaction with cyclin A2, and thus inhibiting the progression of the cell cycle .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression, a critical biochemical pathway in cell division . By inhibiting CDK2, the compound can halt the cell cycle, preventing the proliferation of cancer cells .
Pharmacokinetics
Similar compounds have been reported to have suitable pharmacokinetic properties . These properties, including absorption, distribution, metabolism, and excretion (ADME), significantly impact the compound’s bioavailability and efficacy.
Result of Action
The result of the compound’s action is the inhibition of cell proliferation, particularly in cancer cells . This is achieved by halting the cell cycle progression, leading to a significant alteration in cell cycle progression and apoptosis induction within cells .
Biochemical Analysis
Biochemical Properties
4-Amino-6-(3-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation . The compound exhibits inhibitory activity against CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in certain cell lines . These interactions are primarily mediated through hydrogen bonding and other non-covalent interactions.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to inhibit the growth of various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . The compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes. For instance, its interaction with CDK2 leads to cell cycle arrest and apoptosis, thereby reducing cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, forming essential hydrogen bonds with key amino acid residues . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets necessary for cell cycle progression. Additionally, the compound induces changes in gene expression, leading to the activation of apoptotic pathways and suppression of cell survival signals .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . Long-term studies have shown that its inhibitory effects on cell proliferation and induction of apoptosis persist, although the extent of these effects may diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-proliferative and pro-apoptotic effects without causing noticeable toxicity . At higher doses, it may induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination . The compound’s metabolism may lead to the formation of active metabolites that contribute to its biological effects. Additionally, it may affect metabolic flux and alter the levels of key metabolites involved in cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within specific tissues may influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . It may also be directed to specific organelles through targeting signals or post-translational modifications, which can enhance its efficacy and specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-(3-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the reaction of 3-chlorophenyl isocyanate with thiourea under controlled conditions. The reaction proceeds through the formation of an intermediate isocyanate-thiourea complex, which upon heating, cyclizes to form the triazine ring.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled to optimize the production process.
Types of Reactions:
Oxidation: The thiol group in the compound can be oxidized to form a disulfide bond.
Reduction: The amino group can undergo reduction to form an amine.
Substitution: The chlorophenyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used.
Major Products Formed:
Disulfides: from oxidation reactions.
Amines: from reduction reactions.
Substituted triazines: from electrophilic substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Amino-6-(2-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
4-Amino-6-(4-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
4-Amino-6-(3-fluorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Uniqueness: 4-Amino-6-(3-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is unique due to its specific substitution pattern on the triazine ring, which influences its reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical properties and versatile reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
4-amino-2-(3-chlorophenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4S/c10-6-3-1-2-5(4-6)7-12-8(11)14-9(15)13-7/h1-4,7H,(H4,11,12,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXYVYUJBXBLBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2NC(=S)NC(=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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